Direct Quantification Eliminates Newborn Screening False Positives vs. C5-Acylcarnitine Assays
In dried blood spots (DBS), a stable-isotope dilution LC-MS/MS method for isovalerylglycine (IVG) correctly identified IVA patients and eliminated false positives caused by pivalate-derived antibiotics interfering with C5-acylcarnitine assays. Control newborns showed IVG at 0.17 ± 0.03 nmol/mL, while IVA patients ranged from 1.3 to 80.0 nmol/mL. Critically, antibiotic-treated newborns with elevated C5-acylcarnitine (1.9 ± 1.7 nmol/mL) had normal IVG levels (0.22 ± 0.05 nmol/mL), confirming assay specificity [1].
| Evidence Dimension | Diagnostic Specificity / False Positive Rate |
|---|---|
| Target Compound Data | IVA patients: 1.3–80.0 nmol/mL; Antibiotic-treated: 0.22 ± 0.05 nmol/mL |
| Comparator Or Baseline | C5-acylcarnitine (isovalerylcarnitine/pivaloylcarnitine) assay: Antibiotic-treated levels 1.9 ± 1.7 nmol/mL |
| Quantified Difference | IVG levels in antibiotic-treated group (0.22 nmol/mL) are ~8.6-fold lower than the diagnostic threshold and not elevated, preventing false positives. |
| Conditions | Dried blood spots (newborns), stable-isotope dilution LC-MS/MS |
Why This Matters
This evidence directly supports procurement of N-isovalerylglycine as an analytical standard for developing second-tier IVG-specific assays, which are necessary to reduce the 0.5-1% false-positive rate in current C5-acylcarnitine-based newborn screening programs [1].
- [1] Mori M, et al. Stable-isotope dilution measurement of isovalerylglycine by tandem mass spectrometry in newborn screening for isovaleric acidemia. Clin Chim Acta. 2007;386(1-2):69-73. View Source
